molecular formula C13H23NO5 B13004076 1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate

1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate

Cat. No.: B13004076
M. Wt: 273.33 g/mol
InChI Key: KYRAEMNYFXUAPM-UHFFFAOYSA-N
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Description

1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of Substituents: The tert-butyl, ethyl, and methoxy groups are introduced through alkylation or acylation reactions using appropriate reagents.

    Carboxylation: The dicarboxylate groups are introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.

    Temperature and Pressure: Control of temperature and pressure to achieve desired yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Hydroxylated or oxidized derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Compounds with new functional groups replacing existing ones.

Scientific Research Applications

1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Active Sites: Interacting with the active sites of enzymes, altering their activity.

    Modulating Pathways: Influencing biochemical pathways by acting as an agonist or antagonist.

    Structural Modifications: Inducing conformational changes in target molecules, affecting their function.

Comparison with Similar Compounds

  • tert-Butyl (3R)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 3-methoxypyrrolidine-1-carboxylate
  • Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-methoxy-2-methylazetidine-1,3-dicarboxylate

InChI

InChI=1S/C13H23NO5/c1-7-18-10(15)13(17-6)8-14(9(13)2)11(16)19-12(3,4)5/h9H,7-8H2,1-6H3

InChI Key

KYRAEMNYFXUAPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CN(C1C)C(=O)OC(C)(C)C)OC

Origin of Product

United States

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